REACTION_CXSMILES
|
S(C1C=CC(C)=CC=1)([O-])(=O)=O.[CH3:12][O:13][C:14]1[C:19]2[O:20][C:21]([CH2:23][CH2:24]O)=[CH:22][C:18]=2[CH:17]=[CH:16][CH:15]=1.[NH3:26]>O1CCCC1>[CH3:12][O:13][C:14]1[C:19]2[O:20][C:21]([CH2:23][CH2:24][NH2:26])=[CH:22][C:18]=2[CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
Name
|
7-methoxy-3-benzofuranethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1OC(=C2)CCO
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
was heated in a pressure vessel to 100° for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The crude product was partitioned into basic and neutral fractions
|
Type
|
DISTILLATION
|
Details
|
the basic fraction short-path distilled (to 170° bath temperature, 1 micron pressure)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1OC(=C2)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |